molecular formula C14H18N2Na4O8 B13826845 Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate

Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate

Cat. No.: B13826845
M. Wt: 434.26 g/mol
InChI Key: GGLQYHKBQLITFL-UHFFFAOYSA-J
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Description

Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple carboxylate groups and amino groups attached to a cyclohexyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate typically involves the reaction of cyclohexyl derivatives with amino and carboxylate groups under controlled conditions. The process often requires the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the amino groups, leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays and as a chelating agent.

    Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate involves its ability to interact with various molecular targets through its amino and carboxylate groups. These interactions can lead to the formation of stable complexes with metal ions, influencing biochemical pathways and reactions. The compound’s structure allows it to participate in multiple types of chemical reactions, making it a valuable tool in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Tetrasodium iminodisuccinate: A chelating agent with similar carboxylate groups.

    Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with multiple carboxylate and amino groups.

    Tetrasodium tris(bathophenanthroline disulfonate)ruthenium(II): A coordination compound used in biochemical applications.

Uniqueness

Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate stands out due to its specific cyclohexyl ring structure, which provides unique steric and electronic properties. This makes it particularly effective in certain reactions and applications where other chelating agents may not perform as well.

Properties

Molecular Formula

C14H18N2Na4O8

Molecular Weight

434.26 g/mol

IUPAC Name

tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate

InChI

InChI=1S/C14H22N2O8.4Na/c15-13-7(3-11(21)22)5(1-9(17)18)6(2-10(19)20)8(14(13)16)4-12(23)24;;;;/h5-8,13-14H,1-4,15-16H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;;/q;4*+1/p-4

InChI Key

GGLQYHKBQLITFL-UHFFFAOYSA-J

Canonical SMILES

C(C1C(C(C(C(C1CC(=O)[O-])N)N)CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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